molecular formula C10H6N2O B3360457 Quinoline, 2-isocyanato- CAS No. 89047-46-1

Quinoline, 2-isocyanato-

Cat. No.: B3360457
CAS No.: 89047-46-1
M. Wt: 170.17 g/mol
InChI Key: UUKTUCMSYRKYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Quinoline, 2-isocyanato-” is a compound that combines the structures of quinoline and isocyanate. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Isocyanate, on the other hand, is an organic compound that contains the functional group -N=C=O .


Synthesis Analysis

There are several methods for the synthesis of quinoline and its derivatives. These methods have been summarized and highlighted in recent literature . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been particularly noted . Other methods include multicomponent one-pot reactions, solvent-free reaction conditions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The quinoline part of the molecule has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The isocyanate part of the molecule contains the functional group -N=C=O .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical and Chemical Properties Analysis

Quinoline is a liquid with a strong odor. It is sparingly miscible with cold water but completely miscible with hot water .

Mechanism of Action

While the specific mechanism of action for “Quinoline, 2-isocyanato-” is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a broad spectrum of bioactivities. For example, some quinoline derivatives have been used as drugs with activities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .

Safety and Hazards

Quinoline poses several hazards, including acute toxicity (oral and dermal), skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and carcinogenicity .

Future Directions

There is a constant need for the development of new antimicrobial agents and novel therapeutic strategies. Quinoline and its analogs have been highlighted in traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Properties

IUPAC Name

2-isocyanatoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKTUCMSYRKYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467590
Record name Quinoline, 2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89047-46-1
Record name Quinoline, 2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline, 2-isocyanato-
Reactant of Route 2
Reactant of Route 2
Quinoline, 2-isocyanato-
Reactant of Route 3
Quinoline, 2-isocyanato-
Reactant of Route 4
Reactant of Route 4
Quinoline, 2-isocyanato-
Reactant of Route 5
Quinoline, 2-isocyanato-
Reactant of Route 6
Quinoline, 2-isocyanato-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.